molecular formula C25H30N4O B1242354 N,N-Diethyl-4-[piperazino(8-quinolyl)methyl]benzamide

N,N-Diethyl-4-[piperazino(8-quinolyl)methyl]benzamide

Cat. No. B1242354
M. Wt: 402.5 g/mol
InChI Key: XLADLHOGPMXYHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Diethyl-4-[piperazino(8-quinolyl)methyl]benzamide, also known as N,N-Diethyl-4-[piperazino(8-quinolyl)methyl]benzamide, is a useful research compound. Its molecular formula is C25H30N4O and its molecular weight is 402.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality N,N-Diethyl-4-[piperazino(8-quinolyl)methyl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-Diethyl-4-[piperazino(8-quinolyl)methyl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N,N-Diethyl-4-[piperazino(8-quinolyl)methyl]benzamide

Molecular Formula

C25H30N4O

Molecular Weight

402.5 g/mol

IUPAC Name

N,N-diethyl-4-[piperazin-1-yl(quinolin-8-yl)methyl]benzamide

InChI

InChI=1S/C25H30N4O/c1-3-28(4-2)25(30)21-12-10-20(11-13-21)24(29-17-15-26-16-18-29)22-9-5-7-19-8-6-14-27-23(19)22/h5-14,24,26H,3-4,15-18H2,1-2H3

InChI Key

XLADLHOGPMXYHT-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)C(C2=CC=CC3=C2N=CC=C3)N4CCNCC4

synonyms

N,N-diethyl-4-(1-piperazinyl(8-quinolinyl)methyl)benzamide
N,N-diethyl-PQMB

Origin of Product

United States

Synthesis routes and methods

Procedure details

The crude product compound III (˜6.6 mmol) and piperazine (2.3 g, 26 mmol) was dissolved in dry MeCN (50 mL) and heated at reflux 12 h. The solvent was removed in vacuo, the residue dissolved in CH2Cl2 and washed with water and the organic phase dried (K2CO3) and evaporated in vacuo. After chromatography on silica (0-20% MeOH in CH2Cl2, 1% NH4OH), a total of 1.8 g (68%, 2 steps) compound 1 was obtained. Further purification could be achieved by reverse phase chromatograpy (LiChroprep RP-18, 10-50% MeCN in water, 0.1% TFA) to give 1.2 g colorless product. The dihydrochloride salt was made by treatment with 2 eq. HCl in ether.
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
compound III
Quantity
6.6 mmol
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

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